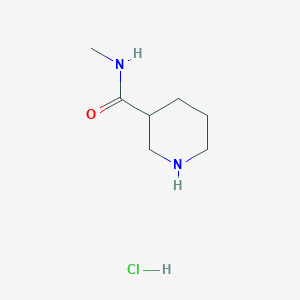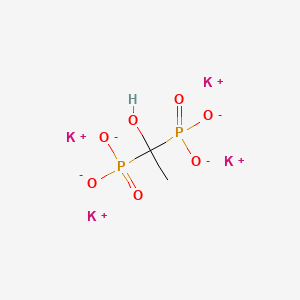
Ácido 4-(propoxicarbonil)fenilborónico
Descripción general
Descripción
4-(Propoxycarbonyl)phenylboronic acid is a useful research compound. Its molecular formula is C10H13BO4 and its molecular weight is 208.02 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(Propoxycarbonyl)phenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(Propoxycarbonyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Propoxycarbonyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis Química
El ácido 4-(propoxicarbonil)fenilborónico se utiliza a menudo como reactivo en diversos procesos de síntesis química . Participa en reacciones de condensación con cadenas estabilizadoras en la superficie del látex de poliestireno .
Reacciones de Acoplamiento de Suzuki
Este compuesto juega un papel significativo en las reacciones de acoplamiento de Suzuki, un tipo de reacción de acoplamiento cruzado catalizada por paladio . Esta reacción se utiliza ampliamente en química orgánica para formar enlaces carbono-carbono.
Esterificación
El ácido 4-(propoxicarbonil)fenilborónico se utiliza en reacciones de esterificación . La esterificación es una reacción química que forma un éster a partir de un ácido carboxílico y un alcohol, lo cual es un proceso clave en la química de polímeros.
Derivatización de Polivinilamina
Este compuesto se utiliza para la derivatización de polivinilamina . La polivinilamina es un tipo de polímero que tiene muchas aplicaciones, incluyendo en la industria del papel para mejorar la resistencia del papel.
Síntesis de Mercurio Marcado Isotópicamente
El ácido 4-(propoxicarbonil)fenilborónico se utiliza en la síntesis de mercurio marcado isotópicamente . Los compuestos marcados isotópicamente son importantes en la investigación y la medicina, ya que permiten el seguimiento del compuesto en diversos procesos.
Funcionalización de Poli-SiNW para la Detección de Dopamina
Este compuesto se utiliza para la funcionalización de poli-SiNW (nanohilo de polisilicio) para la detección de dopamina . Esto tiene aplicaciones potenciales en el desarrollo de biosensores para detectar neurotransmisores como la dopamina.
Interacción con el Ácido Siálico
La investigación ha destacado la interacción de los ácidos fenilborónicos, como el ácido 4-(propoxicarbonil)fenilborónico, con el ácido siálico como una nueva clase de objetivos moleculares . Esto podría tener aplicaciones potenciales en sistemas de administración de fármacos.
Aplicaciones de Detección
Los ácidos borónicos, incluido el ácido 4-(propoxicarbonil)fenilborónico, se utilizan cada vez más en diversas áreas de investigación, incluida su utilidad en diversas aplicaciones de detección . Pueden interactuar con dioles y bases de Lewis fuertes como aniones fluoruro o cianuro, lo que lleva a su uso en ensayos homogéneos o detección heterogénea .
Mecanismo De Acción
- Role: Beta-lactamases are enzymes produced by bacteria that can inactivate beta-lactam antibiotics (such as penicillins and cephalosporins) by breaking their beta-lactam ring. By inhibiting beta-lactamase, this compound helps restore the effectiveness of these antibiotics against resistant bacteria .
- As a result, beta-lactam antibiotics remain active and can effectively target bacterial cell walls .
- Downstream effects: Inhibition of beta-lactamase prevents bacterial resistance to beta-lactam antibiotics, leading to improved antibiotic efficacy .
- Cellular effects include increased susceptibility of bacteria to beta-lactam antibiotics, which can ultimately inhibit bacterial growth .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- Information on absorption is not available. Not reported. Not specified. No details provided. Not documented. Not known. Data unavailable .
Result of Action
Action Environment
Propiedades
IUPAC Name |
(4-propoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO4/c1-2-7-15-10(12)8-3-5-9(6-4-8)11(13)14/h3-6,13-14H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEONFAJOXSZDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)OCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629638 | |
| Record name | [4-(Propoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91062-38-3 | |
| Record name | [4-(Propoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(propoxycarbonyl)phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![5-bromo-1,2-diphenyl-1H-benzo[d]imidazole](/img/structure/B1592665.png)




